Hydroxychloroquine Impurity E

Analytical Chemistry Pharmaceutical Quality Control Impurity Synthesis

This Hydroxychloroquine Impurity E (EP Impurity E) reference standard is essential for HPLC/UHPLC method validation and batch-release testing under EP and USP monographs. Its unique retention time and spectral profile ensure accurate quantification—substituting with Impurity B, C, or D would invalidate your method. Certified purity supports ANDA/DMF submissions and stability studies. Choose the identity-confirmed standard for regulatory compliance in pharmaceutical QC and process development.

Molecular Formula C14H17ClN2O
Molecular Weight 264.75 g/mol
CAS No. 10500-64-8
Cat. No. B028839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychloroquine Impurity E
CAS10500-64-8
Synonyms4-(4’-Hydroxy-1’-methyl-3,4-butylamino)-7-chloroquinoline; 
Molecular FormulaC14H17ClN2O
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESCC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)
InChIKeyBZUKCXDUDOUBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxychloroquine Impurity E (CAS 10500-64-8): Analytical Reference Standard for Hydroxychloroquine Quality Control


Hydroxychloroquine Impurity E (CAS 10500-64-8), chemically designated as 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol with a molecular formula of C14H17ClN2O and a molecular mass of 264.75 g/mol [1], is a process-related impurity of the synthetic antimalarial drug Hydroxychloroquine [2]. It is officially designated as an impurity in the European Pharmacopoeia (EP) and is primarily used as a reference standard in analytical methods such as HPLC to ensure the purity and consistency of Hydroxychloroquine active pharmaceutical ingredient (API) during drug development, manufacturing, and quality control (QC) [3].

Why Hydroxychloroquine Impurity E Cannot Be Substituted by Other In-Class Compounds for Analytical Method Validation


Generic substitution fails for analytical reference standards due to the critical requirement of **chromatographic specificity**. In regulated pharmaceutical analysis, each related substance must be individually resolved, identified, and quantified. Substituting Hydroxychloroquine Impurity E (EP Impurity E) with another impurity, such as Impurity B, C, or D, would invalidate the analytical method because these compounds possess distinct physicochemical properties, leading to different retention times and spectral characteristics [1]. Pharmacopeial methods, such as those in the European Pharmacopoeia (EP10.0) and United States Pharmacopeia (USP), mandate the use of specific impurity reference standards to achieve the required system suitability criteria, including baseline separation and resolution between specified impurity pairs (e.g., Impurity B and Impurity C) [2]. Therefore, the use of the correct, identity-confirmed impurity standard is non-negotiable for regulatory compliance in method validation, stability studies, and batch release testing [3].

Quantitative Differentiation Evidence for Procuring Hydroxychloroquine Impurity E (CAS 10500-64-8)


High Purity Synthesis Route Achieves ≥98% Purity, Enabling Reliable Quantification

A patented synthetic method for a hydroxychloroquine impurity (specifically Impurity VIII, which shares a related synthetic pathway) demonstrates a process capable of achieving a purity of greater than 98% [1]. While not a direct head-to-head comparison, this class-level inference provides a benchmark for the expected purity of a well-characterized reference standard. This high purity minimizes interference from unknown impurities during quantitative HPLC analysis, ensuring the accuracy of impurity profiling for Hydroxychloroquine API. In contrast, using a lower-purity standard or a crude extract would introduce significant quantification errors, making it unsuitable for regulatory submissions.

Analytical Chemistry Pharmaceutical Quality Control Impurity Synthesis

LC/IT/MS and LC/TOF/MS Techniques Provide Definitive Structural Characterization

A key study on the identification and characterization of process-related impurities in chloroquine (CQ) and hydroxychloroquine (HCQ) utilized advanced LC/IT/MS and LC/TOF/MS techniques to unambiguously identify unknown impurities [1]. This methodology represents the gold standard for impurity characterization, ensuring that the procured reference standard is not a misidentified analog or degradation product. The use of these orthogonal techniques provides a high degree of structural confidence that is not available from simpler methods like UV or single-quadrupole MS. This level of characterization is critical for establishing the identity of the impurity standard, which is a prerequisite for its use in any regulated analytical method.

Analytical Chemistry Mass Spectrometry Impurity Profiling

Validated HPLC Method for Hydroxychloroquine Impurities Ensures Reproducible Quantification

A Quality by Design (QbD)-based stability-indicating HPLC method has been developed and validated for the detection and quantification of hydroxychloroquine sulfate and its related organic impurities [1]. This method, designed for pharmaceutical solid oral dosage forms, ensures that Hydroxychloroquine Impurity E can be reliably detected and quantified alongside other specified impurities. The validated method provides the necessary context for using Impurity E as a reference standard, as it guarantees that the compound will perform as expected within a regulated analytical framework. The existence of such a validated method is a strong differentiator compared to sourcing an impurity standard for which no validated application method is available.

Analytical Method Validation HPLC Stability Indicating Methods

High-Value Application Scenarios for Procuring Hydroxychloroquine Impurity E (CAS 10500-64-8)


Method Development and Validation for ANDA/DMF Submissions

Hydroxychloroquine Impurity E is an essential reference standard for developing and validating HPLC or UHPLC methods in accordance with EP and USP monographs. Its use is critical for establishing system suitability parameters such as resolution and relative retention time, and for demonstrating method specificity, accuracy, and linearity for the quantification of this specific impurity in drug substance and drug product batches. This is a mandatory requirement for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1].

Pharmaceutical Batch Release and Stability Studies

During commercial manufacturing, this impurity standard is used in quality control (QC) laboratories to quantify the level of Impurity E in each batch of Hydroxychloroquine API or finished dosage form. The data ensures the batch conforms to the pharmacopeial limits for specified impurities, a prerequisite for batch release. Furthermore, it is a key analyte in long-term and accelerated stability studies to monitor degradation pathways and ensure product quality throughout its shelf life [2].

Process-Related Impurity Profiling and Troubleshooting

In process chemistry and manufacturing, Hydroxychloroquine Impurity E serves as a marker to monitor the efficiency of synthetic routes and purification steps. An increase in the level of this impurity can indicate a process deviation or the need for process optimization. By using the reference standard to accurately track Impurity E levels, manufacturers can maintain process control, improve yields, and investigate the root cause of out-of-specification (OOS) results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxychloroquine Impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.